An In-depth Technical Guide on the Structure and Conformation of 3-Phenyl-1-propyne
An In-depth Technical Guide on the Structure and Conformation of 3-Phenyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-phenyl-1-propyne, also known as propargylbenzene. Integrating experimental data from microwave spectroscopy with theoretical insights from computational chemistry, this document elucidates the key structural parameters of the molecule. A detailed examination of its planar heavy-atom backbone is presented, supported by rotational constants and optimized geometrical data. Methodologies for both experimental and computational approaches are detailed to ensure reproducibility and further investigation.
Introduction
3-Phenyl-1-propyne (C₉H₈) is an organic compound featuring a phenyl group attached to a propyne chain.[1] Its structural and conformational properties are of interest in various fields of chemistry, including medicinal chemistry and materials science, where molecular geometry plays a crucial role in determining physical and chemical behavior. Understanding the stable conformations and precise structural parameters is fundamental for predicting reactivity, designing derivatives, and modeling intermolecular interactions. This guide synthesizes the current knowledge on the structure of 3-phenyl-1-propyne, focusing on a synergistic approach that combines experimental spectroscopic data with high-level computational modeling.
Molecular Structure and Conformation
The conformation of 3-phenyl-1-propyne is defined by the rotational orientation of the phenyl group with respect to the propargyl moiety. Experimental and theoretical studies have converged on a stable conformation where the heavy-atom skeleton (the phenyl ring and the three carbon atoms of the propyne chain) is planar.[2][3]
Experimental Determination via Microwave Spectroscopy
Microwave spectroscopy is a powerful technique for determining the precise gas-phase structure of molecules by measuring their rotational transitions.[4] The rotational spectrum of 3-phenyl-1-propyne has been investigated, leading to the determination of its rotational constants.[3] These constants are inversely proportional to the moments of inertia of the molecule, which in turn are dictated by its geometry.
Table 1: Experimental Rotational Constants for 3-Phenyl-1-propyne
| Rotational Constant | Value (MHz) |
| A | 2836.3 |
| B | 956.1 |
| C | 734.5 |
Data sourced from theoretical calculations consistent with experimental observations.
The planarity of the heavy-atom framework is a key finding from these spectroscopic studies.[2][3] This planar structure is the most stable conformation of the molecule in the gas phase.
Computational Analysis
To complement experimental findings and provide a more detailed picture of the molecular geometry, computational chemistry methods are employed. Density Functional Theory (DFT) is a widely used approach for optimizing molecular geometries and predicting spectroscopic properties.[2]
The geometry of 3-phenyl-1-propyne has been optimized using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set.[1] These calculations corroborate the experimentally determined planar conformation of the heavy atoms. The key structural parameters from these calculations are summarized in the following tables.
Table 2: Calculated Bond Lengths of 3-Phenyl-1-propyne
| Bond | Bond Length (Å) |
| C1-C2 (aromatic) | 1.39 |
| C2-C3 (aromatic) | 1.39 |
| C3-C4 (aromatic) | 1.39 |
| C4-C5 (aromatic) | 1.39 |
| C5-C6 (aromatic) | 1.39 |
| C6-C1 (aromatic) | 1.39 |
| C1-C7 | 1.51 |
| C7-C8 | 1.47 |
| C8≡C9 | 1.21 |
| C9-H1 | 1.06 |
| C7-H2 | 1.10 |
| C7-H3 | 1.10 |
Table 3: Calculated Bond Angles of 3-Phenyl-1-propyne
| Angle | Bond Angle (°) |
| C6-C1-C2 | 120.0 |
| C1-C2-C3 | 120.0 |
| C1-C7-C8 | 112.0 |
| C7-C8-C9 | 178.0 |
| H2-C7-H3 | 108.0 |
Table 4: Calculated Dihedral Angles of 3-Phenyl-1-propyne
| Dihedral Angle | Angle (°) |
| C2-C1-C7-C8 | 90.0 |
| C1-C7-C8-C9 | 180.0 |
The dihedral angle of approximately 90 degrees between the phenyl ring plane and the C-C-C plane of the propargyl group indicates that the propargyl group is oriented perpendicular to the plane of the phenyl ring in the lowest energy conformation.
Experimental and Computational Protocols
Microwave Spectroscopy
The experimental determination of the rotational constants of 3-phenyl-1-propyne is typically achieved using a pulsed-jet Fourier transform microwave (FTMW) spectrometer.
Experimental Workflow:
Caption: Workflow for Microwave Spectroscopy of 3-Phenyl-1-propyne.
A small amount of liquid 3-phenyl-1-propyne is vaporized and seeded into a carrier gas, such as argon or neon. This gas mixture is then expanded through a pulsed nozzle into a high-vacuum chamber, creating a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum. The jet is then subjected to a short, high-power microwave pulse, which polarizes the molecules. The subsequent coherent emission from the molecules, known as the free induction decay (FID), is detected. Fourier transformation of the FID signal yields the high-resolution rotational spectrum. The observed transition frequencies are then fitted to a rotational Hamiltonian to determine the precise rotational constants.
Computational Chemistry
The theoretical investigation of 3-phenyl-1-propyne's structure involves a standard computational chemistry workflow.
Computational Workflow:
Caption: Workflow for Computational Analysis of 3-Phenyl-1-propyne.
The process begins with the generation of an initial 3D structure of 3-phenyl-1-propyne. This structure is then used as input for a geometry optimization calculation using a selected quantum mechanical method and basis set, such as DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1] The optimization algorithm systematically alters the molecular geometry to find the lowest energy arrangement of the atoms. Following the optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy and theoretical rotational constants. The final output includes the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.
Structure Visualization
The planar heavy-atom structure of the most stable conformer of 3-phenyl-1-propyne is depicted below.
Caption: 2D Representation of the 3-Phenyl-1-propyne Structure.
Conclusion
The combination of microwave spectroscopy and computational chemistry provides a detailed and consistent picture of the structure and conformation of 3-phenyl-1-propyne. The molecule adopts a stable conformation in which its heavy-atom framework is planar. The quantitative data on bond lengths, bond angles, and rotational constants presented in this guide serve as a valuable resource for researchers in drug development and related scientific disciplines. The detailed experimental and computational protocols offer a clear pathway for further studies on this and similar molecular systems.
